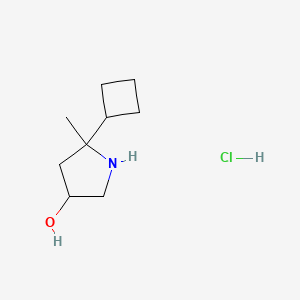
5-Cyclobutyl-5-methylpyrrolidin-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclobutyl-5-methylpyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1896454-15-1 . It has a molecular weight of 191.7 . The compound is stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI Code for 5-Cyclobutyl-5-methylpyrrolidin-3-ol hydrochloride is 1S/C9H17NO.ClH/c1-9(7-3-2-4-7)5-8(11)6-10-9;/h7-8,10-11H,2-6H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Cyclobutyl-5-methylpyrrolidin-3-ol hydrochloride is an oil at room temperature . The compound has a molecular weight of 191.7 .Wissenschaftliche Forschungsanwendungen
Antipsychotic and Anticonvulsant Properties
- Research on novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton, including structural analogs of pyrrolidine, demonstrated potential for the development of treatments targeting alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. These compounds have shown high potency in binding studies, suggesting their relevance in exploring new antipsychotic medications (Barlocco et al., 1999).
Antimicrobial Activity
- The synthesis and evaluation of novel succinimide derivatives, including pyrrolidine-2,5-diones, revealed promising in vitro antifungal activities against several test fungi. This highlights the potential of these compounds in the development of new antifungal agents, with specific derivatives showing significant inhibitory activities (Cvetković et al., 2019).
Chemotherapeutic Potential
- Studies on cyclopropyl and cyclobutyl epothilone analogues have identified potent tubulin polymerization promoters and cytotoxic agents. These compounds, structurally related to pyrrolidine derivatives through their cyclobutyl moieties, have demonstrated the potential for the development of new chemotherapeutic agents with potent biological properties (Nicolaou et al., 2001).
Antiviral Research
- The asymmetric synthesis of N-acylpyrrolidine on a multi-kilogram scale for the inhibition of HCV polymerase showcases the importance of pyrrolidine derivatives in antiviral research. The methodology developed offers a scalable approach to producing key intermediates for antiviral drug synthesis (Agbodjan et al., 2008).
Neuropharmacological Applications
- GSK189254, a novel histamine H3 receptor antagonist, binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. This research demonstrates the utility of cyclobutyl-containing compounds in exploring treatments for cognitive disorders, including Alzheimer's disease (Medhurst et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-cyclobutyl-5-methylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(7-3-2-4-7)5-8(11)6-10-9;/h7-8,10-11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIADMOENZBEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)O)C2CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutyl-5-methylpyrrolidin-3-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

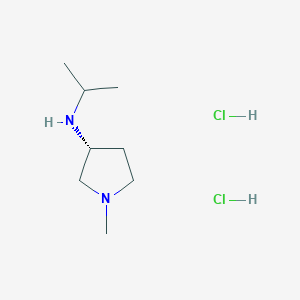
![[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide](/img/structure/B2675292.png)
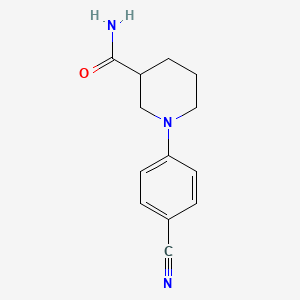
![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)
![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2675296.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2675297.png)
![1-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2675298.png)
![Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane]](/img/structure/B2675301.png)
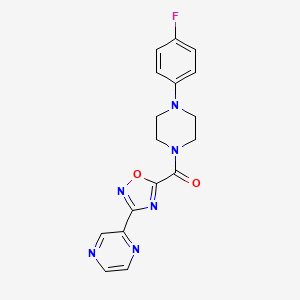
![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2675303.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride](/img/structure/B2675305.png)
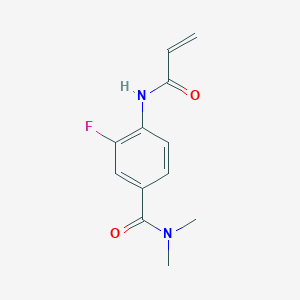
![3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride](/img/structure/B2675313.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B2675314.png)